Lipophilicity Differentiation: Computed logP of the 3-Chloro vs. 4-Chloro Regioisomer
The 3‑chlorophenyl regioisomer exhibits a calculated logP (octanol‑water) of 2.84 ± 0.35, compared with 2.91 ± 0.35 for the 4‑chlorophenyl isomer, as predicted by the ACD/Labs Percepta model . Although the difference is small, lipophilicity is a determinant of passive membrane permeability, and a ΔlogP of 0.07 units corresponds to an ~18 % difference in the octanol‑water partition coefficient. In CNS‑active glycine transporter inhibitor programs, logP values in the 2.5–3.5 range are optimal; the slightly lower logP of the 3‑chloro isomer may favor reduced phospholipidosis risk compared with the 4‑chloro analog [1].
vs. 4‑Cl isomer 2.91
Δ = –0.07
| Evidence Dimension | Calculated octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.84 ± 0.35 |
| Comparator Or Baseline | 4‑chloro regioisomer: logP = 2.91 ± 0.35 |
| Quantified Difference | ΔlogP = –0.07 (≈ 18 % lower partition coefficient) |
| Conditions | ACD/Labs Percepta prediction; 25 °C, pH 7.4 |
Why This Matters
Procurement decisions for CNS‑targeted research should consider lipophilicity differences that may influence nonspecific binding and off‑target promiscuity, even when the difference appears numerically modest.
- [1] Wager, T. T., et al. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7, 767–775. View Source
